
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline is a chemical compound that belongs to the class of tetrahydroquinazolines This compound is characterized by its unique structure, which includes three phenyl groups attached to the quinazoline core
Preparation Methods
The synthesis of 2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline can be achieved through various synthetic routes. One common method involves the reaction of aniline derivatives with isotonic anhydride, followed by a Mannich reaction with ciprofloxacin and norfloxacin . This method allows for the introduction of the phenyl groups at the desired positions on the quinazoline core. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydro structure but differs in its substitution pattern and biological activities.
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline: This compound has a different substitution pattern and is used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84571-55-1 |
|---|---|
Molecular Formula |
C26H22N2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2,2,4-triphenyl-3,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C26H22N2/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)27-26(28-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25,27-28H |
InChI Key |
HOBKICWOZPQWHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(N2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869383.png)
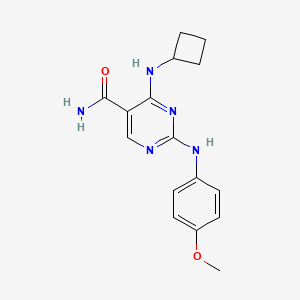
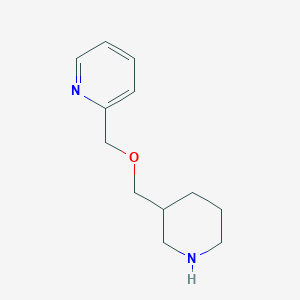


![7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13869413.png)
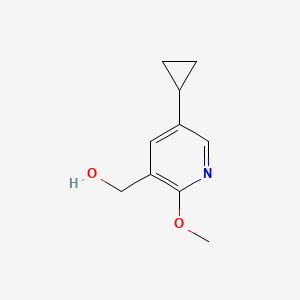

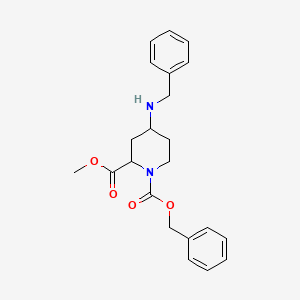
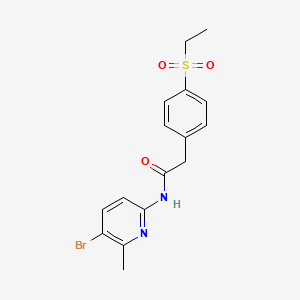

![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)


